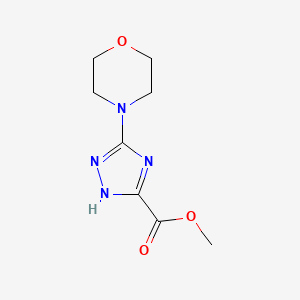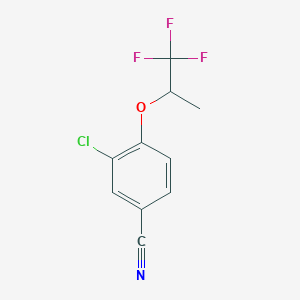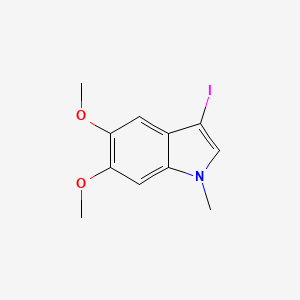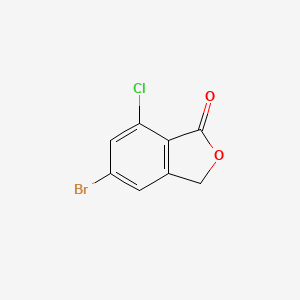
methyl 3-morpholin-4-yl-1H-1,2,4-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-morpholino-4H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-morpholino-4H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification . The overall yield of this process is approximately 32%, with a purity of 98% .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification processes. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-morpholino-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Esterification: Conversion of carboxylic acids to esters.
Amidation: Reaction with amines to form amides.
Oxidation and Reduction: Involvement in redox reactions.
Common Reagents and Conditions
Esterification: Methanol is commonly used as a reagent.
Amidation: Amines are used under neutral conditions, often facilitated by microwave heating.
Major Products Formed
Amides: Formed from the reaction with amines.
Nucleoside Analogues: Utilized as a precursor in the synthesis of nucleoside analogues like Ribavirin.
Applications De Recherche Scientifique
Methyl 5-morpholino-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Utilized in the development of nucleoside analogues for antiviral therapies.
Industry: Employed in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl 3-morpholin-4-yl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1H-1,2,4-triazole-3-carboxylate
- 3-Methyl-1H-1,2,4-triazole
- 5-Amino-1H-1,2,4-triazole-3-carboxylate
Uniqueness
Methyl 5-morpholino-4H-1,2,4-triazole-3-carboxylate is unique due to its morpholino group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H12N4O3 |
|---|---|
Poids moléculaire |
212.21 g/mol |
Nom IUPAC |
methyl 3-morpholin-4-yl-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C8H12N4O3/c1-14-7(13)6-9-8(11-10-6)12-2-4-15-5-3-12/h2-5H2,1H3,(H,9,10,11) |
Clé InChI |
MIMMZTAJFACOIN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=NN1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(Oxiran-2-yl)ethoxy]benzonitrile](/img/structure/B8567254.png)




![4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B8567279.png)





